molecular formula C14H15N3O2 B7142292 N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide

Cat. No.: B7142292
M. Wt: 257.29 g/mol
InChI Key: BMDMDXOPCWZILP-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-12-4-2-3-11(7-12)14(5-6-14)17-13(18)10-8-15-16-9-10/h2-4,7-9H,5-6H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDMDXOPCWZILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)NC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the formation of the cyclopropyl intermediate. This can be achieved through the reaction of 3-methoxyphenylmagnesium bromide with cyclopropyl bromide under Grignard reaction conditions.

    Pyrazole Ring Formation: The cyclopropyl intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring via a cyclization reaction.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, followed by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-3-carboxamide
  • N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-5-carboxamide
  • N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

N-[1-(3-methoxyphenyl)cyclopropyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group. This unique structure can result in distinct pharmacological properties and biological activities compared to similar compounds. The position of the carboxamide group on the pyrazole ring can significantly influence the compound’s interaction with molecular targets and its overall biological activity.

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